

Water Solubility of Sulfo-Cyanine5.5 Amine: A Technical Guide

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Compound of Interest

Compound Name: **Sulfo-Cyanine5.5 amine**

Cat. No.: **B15551967**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of **Sulfo-Cyanine5.5 amine**, a far-red fluorescent dye crucial for various biomedical research applications. This document compiles available data, presents detailed experimental protocols for solubility determination and bioconjugation, and offers visual workflows to facilitate understanding and experimental design.

Core Concepts: Structure and Solubility

Sulfo-Cyanine5.5 amine is a member of the cyanine dye family, characterized by a polymethine bridge linking two nitrogen-containing heterocyclic rings. Its notable water solubility is attributed to the presence of multiple sulfonate ($-\text{SO}_3^-$) groups integrated into its structure. These highly polar groups interact favorably with water molecules, rendering the dye hydrophilic and readily soluble in aqueous solutions without the need for organic co-solvents.^[1] ^[2] This property is particularly advantageous for bioconjugation reactions, where maintaining the native conformation and activity of biomolecules, such as proteins and antibodies, in aqueous buffers is paramount.^{[1][2]}

While qualitative descriptions from various suppliers consistently affirm the high water solubility of **Sulfo-Cyanine5.5 amine** and related sulfonated cyanine dyes, specific quantitative solubility values are not readily available in public literature. The solubility is often described as "high," "good," or sufficient for "labeling in a purely aqueous environment."^{[3][4]}

Quantitative and Qualitative Solubility Data

The following table summarizes the solubility characteristics of **Sulfo-Cyanine5.5 amine** and its derivatives based on available technical data sheets.

| Compound | Solvent | Solubility Description | Notes | Source |
|----------------------------|-------------------|--------------------------------------|-----------------------------------------------------------------------------------------------|----------------------|
| Sulfo-Cyanine5.5 amine | Water | Highly hydrophilic and water-soluble | Possesses four sulfonate groups. [1] | Lumiprobe |
| Sulfo-Cyanine5.5 amine | Water | Moderate | Also well soluble in DMF, DMSO, and alcohols. | Antibodies.com |
| Sulfo-Cyanine5.5 NHS ester | Water | Good | Suitable for reactions in purely aqueous environments. | Antibodies.com |
| Sulfonated Cyanine Dyes | Aqueous Solutions | Highly water-soluble | Remain in solution without precipitation, even at high concentrations. [1] | Creative Diagnostics |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of Sulfo-Cyanine5.5 Amine

This protocol outlines a method to quantitatively determine the saturation solubility of **Sulfo-Cyanine5.5 amine** in an aqueous buffer, such as phosphate-buffered saline (PBS), using UV-Vis spectrophotometry.

Materials:

- **Sulfo-Cyanine5.5 amine** (solid)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microcentrifuge tubes (1.5 mL or 2 mL)
- Vortex mixer
- Thermomixer or incubator shaker
- Microcentrifuge
- UV-Vis Spectrophotometer
- Cuvettes
- Calibrated micropipettes

Methodology:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **Sulfo-Cyanine5.5 amine** to a series of microcentrifuge tubes (e.g., 2 mg of dye to 1 mL of PBS). The exact amount should be well above the expected solubility.
 - Tightly cap the tubes.
- Equilibration:
 - Incubate the tubes at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) with continuous agitation using a thermomixer or orbital shaker. This ensures that the solution reaches equilibrium and becomes saturated.
- Separation of Undissolved Solute:
 - Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved dye.

- Preparation of Dilutions for Measurement:
 - Carefully collect a precise volume of the clear supernatant without disturbing the pellet.
 - Perform a series of accurate serial dilutions of the supernatant in fresh PBS. The dilution factor will depend on the dye's extinction coefficient and the linear range of the spectrophotometer.
- Spectrophotometric Analysis:
 - Measure the absorbance of each diluted sample at the maximum absorption wavelength (λ_{max}) of **Sulfo-Cyanine5.5 amine** (approximately 675 nm).
 - Use PBS as a blank.
- Calculation of Solubility:
 - Use the Beer-Lambert law ($A = \epsilon cl$) to calculate the concentration of the dye in the diluted samples.
 - A = Absorbance
 - ϵ = Molar extinction coefficient of **Sulfo-Cyanine5.5 amine** (check the value provided by the supplier)
 - c = Concentration (mol/L)
 - l = Path length of the cuvette (usually 1 cm)
 - Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.
 - Convert the molar concentration to mg/mL by multiplying by the molecular weight of **Sulfo-Cyanine5.5 amine**.

Protocol 2: Bioconjugation of Sulfo-Cyanine5.5 NHS Ester to a Protein

This protocol provides a general workflow for the covalent labeling of a protein with an amine-reactive Sulfo-Cyanine5.5 NHS ester.

Materials:

- Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
- Sulfo-Cyanine5.5 NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
- Microcentrifuge tubes

Methodology:

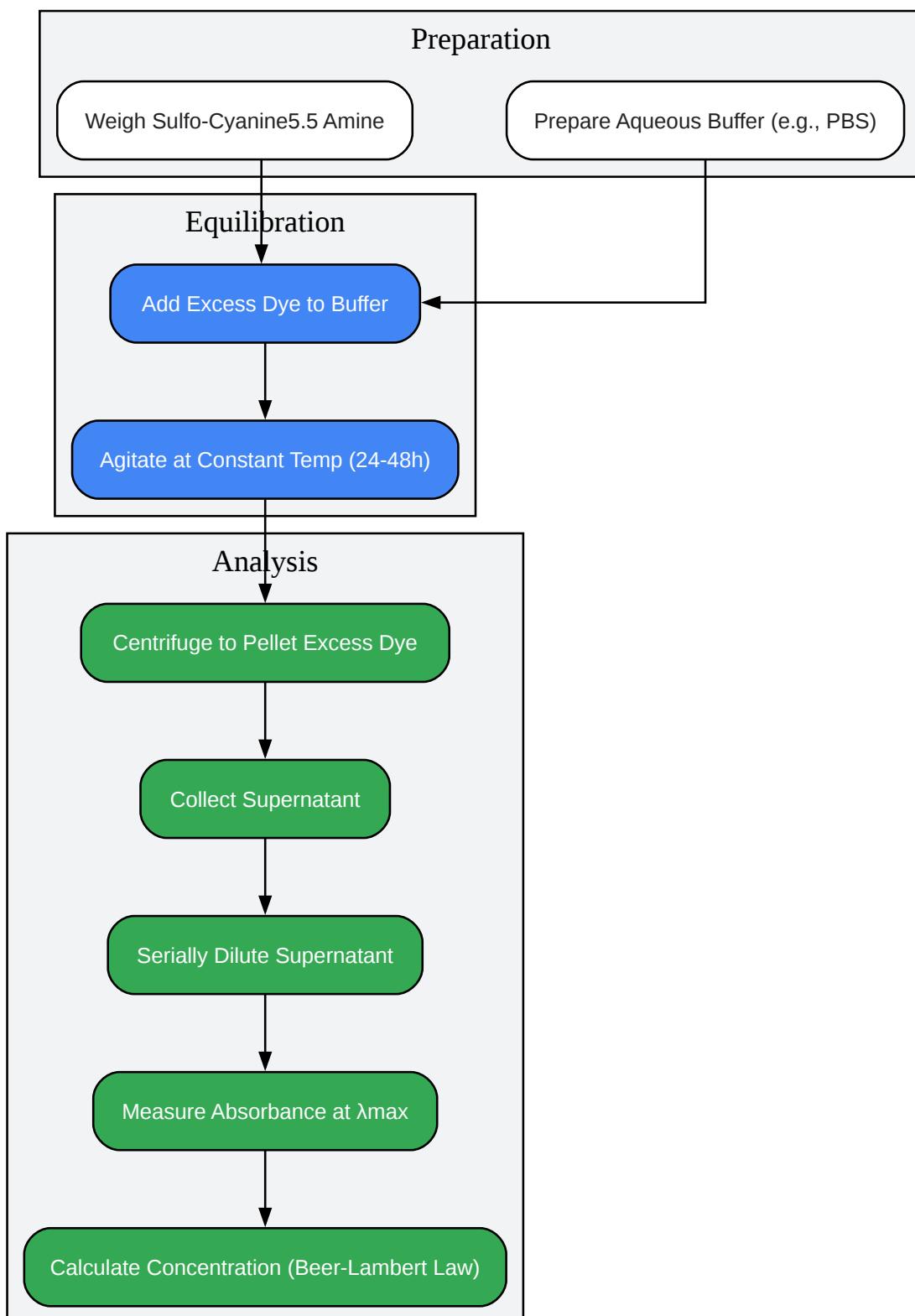
- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium ions.
- Dye Preparation:
 - Prepare a stock solution of Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO or DMF (e.g., 10 mM). This should be done immediately before use.
- Conjugation Reaction:
 - Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. This ratio may need to be optimized for the specific protein.
 - Incubate the reaction mixture for at least 1 hour at room temperature, protected from light.
- Purification of the Conjugate:

- Remove the unreacted, hydrolyzed dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
- The first colored band to elute is the protein-dye conjugate. The smaller, unreacted dye molecules will elute later.

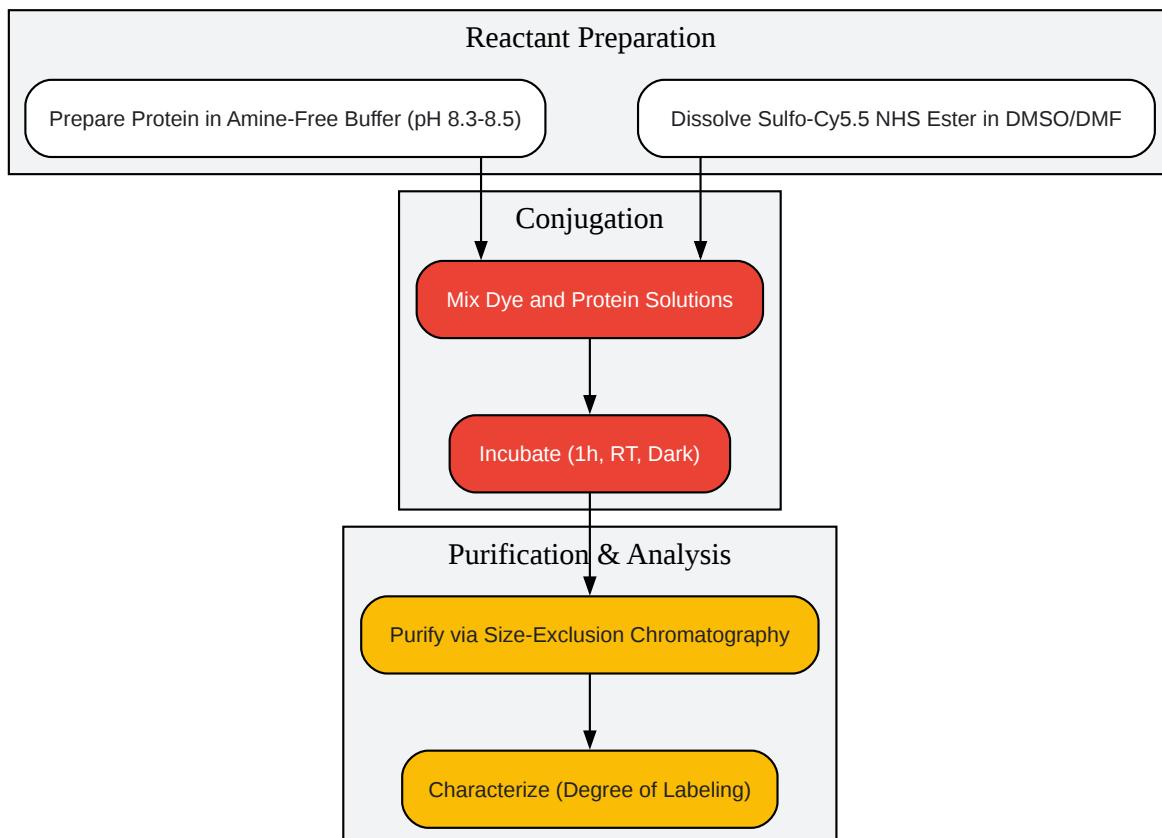
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λ_{max} of the dye (~675 nm).

Visualizations

The following diagrams illustrate key workflows related to the use of **Sulfo-Cyanine5.5 amine**.

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Caption: Workflow for Determining Aqueous Solubility.



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Caption: Bioconjugation Workflow for Protein Labeling.

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